![molecular formula C10H16O B15217084 Bicyclo[4.2.2]decan-7-one](/img/structure/B15217084.png)
Bicyclo[4.2.2]decan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[422]decan-7-one is a unique bicyclic ketone compound characterized by its rigid, bridged structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.2.2]decan-7-one typically involves multistep organic reactions. One common method includes the Diels-Alder reaction followed by oxidation. For instance, a cycloaddition reaction between a diene and a dienophile can form the bicyclic structure, which is then oxidized to introduce the ketone functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Halogenating agents like phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or esters.
Reduction: Bicyclo[4.2.2]decan-7-ol.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Bicyclo[4.2.2]decan-7-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of Bicyclo[4.2.2]decan-7-one largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The rigid structure of the compound allows for precise interactions with molecular targets, making it a valuable scaffold in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.
Bicyclo[4.4.0]decane: Similar in having a bicyclic framework but with different ring sizes and connectivity.
Bicyclo[2.2.2]octane: A smaller bicyclic compound with a simpler structure.
Uniqueness: Bicyclo[4.2.2]decan-7-one is unique due to its specific ring size and the presence of a ketone group, which imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
bicyclo[4.2.2]decan-7-one |
InChI |
InChI=1S/C10H16O/c11-10-7-8-3-1-2-4-9(10)6-5-8/h8-9H,1-7H2 |
Clé InChI |
ASZNHMRCNSTUGU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CCC(C1)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


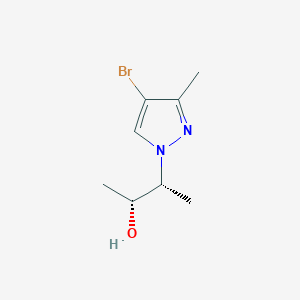


![2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B15217029.png)
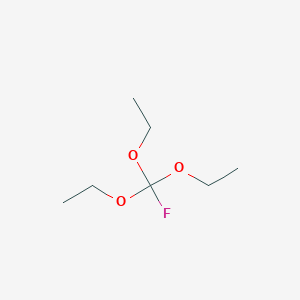
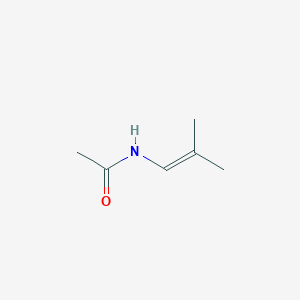
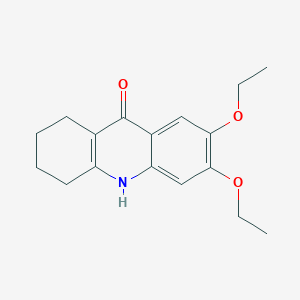
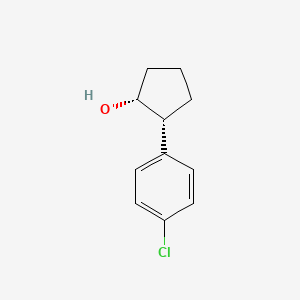
![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
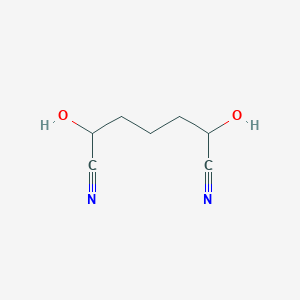
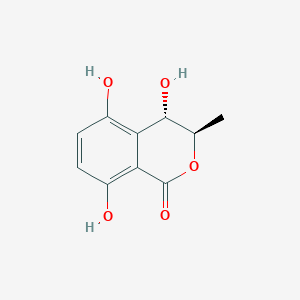
![N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B15217089.png)
![7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15217097.png)
![Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-](/img/structure/B15217109.png)
